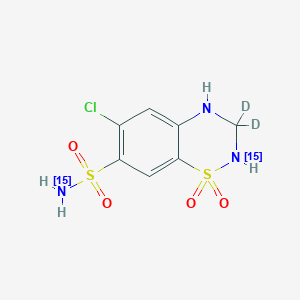

Hydrochlorothiazide-D2, 15N2

Description

Properties

IUPAC Name |

6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i3D2,9+1,11+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUFKLXOESDKRF-RQWOTPKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(NC2=CC(=C(C=C2S(=O)(=O)[15NH]1)S(=O)(=O)[15NH2])Cl)[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrochlorothiazide-D2, 15N2 is synthesized by incorporating stable isotopes into the hydrochlorothiazide molecule. The synthesis involves the reaction of paraformaldehyde with 5-chloro-2,4-disulfamoylaniline in nonaqueous media or the reaction of formaldehyde with 6-chloro-7-sulfamoyl-2H-1,2,4-benzothiadiazine-1,1-dioxide in aqueous alkaline solution . The specific conditions for incorporating deuterium and nitrogen-15 isotopes are proprietary and involve specialized techniques to ensure the isotopes are stably integrated into the molecule.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with stringent quality control measures to ensure the stable isotopes are correctly incorporated. The final product is typically purified using chromatography techniques and characterized using nuclear magnetic resonance (NMR) and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions: Hydrochlorothiazide-D2, 15N2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacokinetic Studies

Hydrochlorothiazide-D2, 15N2 is extensively used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. The isotopic labeling allows researchers to trace the compound in biological systems with high precision.

Case Study:

A study utilized this compound to evaluate its pharmacokinetics in human plasma. The compound was analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), revealing a peak plasma concentration occurring approximately 2–5 hours post-administration with an elimination half-life of 8.2–12.3 hours .

Drug Interaction Studies

The unique isotopic characteristics of this compound make it an ideal candidate for studying drug interactions. By using this labeled compound, researchers can quantify how other medications affect the metabolism and efficacy of hydrochlorothiazide.

Data Table: Drug Interaction Studies

| Drug | Interaction Type | Effect on Hydrochlorothiazide |

|---|---|---|

| Irbesartan | Synergistic | Enhanced antihypertensive effect |

| NSAIDs | Antagonistic | Reduced diuretic efficacy |

| Calcium Channel Blockers | Additive | Increased natriuretic effect |

Mechanistic Studies

This compound is also employed in mechanistic studies to elucidate its action on ion transport mechanisms within the kidneys. The compound primarily inhibits the sodium-chloride symporter in the distal convoluted tubule, leading to increased sodium and chloride excretion.

Case Study:

Research demonstrated that this compound effectively inhibits sodium reabsorption pathways in renal cells. This inhibition was tracked using isotopic labeling to monitor ion transport dynamics across cell membranes .

Analytical Method Development

The development of bioanalytical methods utilizing this compound has gained traction in pharmaceutical research. These methods are critical for quantifying hydrochlorothiazide levels in biological matrices and ensuring drug safety and efficacy.

Data Table: Analytical Method Parameters

| Method | Detection Limit (ng/mL) | Precision (% RSD) | Accuracy (% Recovery) |

|---|---|---|---|

| LC-MS/MS | 1 | <10 | 95-105 |

| HPTLC | 0.5 | <5 | 90-110 |

Environmental and Metabolic Research

This compound is also used in environmental studies to trace the fate of pharmaceuticals in ecosystems. Its isotopic labeling allows researchers to monitor how the compound behaves under various environmental conditions.

Case Study:

A study investigated the degradation pathways of this compound in aquatic environments. The results indicated that microbial activity significantly influenced the breakdown of the compound, providing insights into its environmental impact .

Mechanism of Action

Hydrochlorothiazide-D2, 15N2 exerts its effects by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys . This action leads to increased excretion of sodium, chloride, and water, resulting in a reduction in blood volume and blood pressure. The compound also reduces peripheral vascular resistance, contributing to its antihypertensive effects. The molecular target is the sodium-chloride symporter (SLC12A3), which is blocked by hydrochlorothiazide, preventing the reabsorption of these ions .

Comparison with Similar Compounds

Isotope-Labeled Hydrochlorothiazide Analogs

4-Nitroso Hydrochlorothiazide-13C, 15N2, d2

- Molecular Formula : C₆¹³CH₆D₂Cl¹⁵N₂O₄S₂

- Isotopes : ¹³C (carbon-13), D₂, ¹⁵N₂.

- Key Difference : Incorporates ¹³C, making it distinct from Hydrochlorothiazide-D2, 15N2. This isotope is advantageous for tracking carbon-specific metabolic pathways.

Hydrochlorothiazide-13C,15N2,d2

- Molecular Formula : C₆¹³CH₆D₂Cl¹⁵N₂O₄S₂

- Isotopes : ¹³C, D₂, ¹⁵N₂.

- Application : Similar to Hydrochlorothiazide-D2,15N2 but includes ¹³C for dual isotopic tracing. Ideal for studies requiring simultaneous carbon and nitrogen tracking .

Table 1: Isotope-Labeled HCTZ Analogs

Non-Labeled Hydrochlorothiazide

- Molecular Formula : C₇H₈ClN₃O₄S₂.

- Application: First-line diuretic for hypertension and edema. Unlike its isotope-labeled counterparts, it lacks deuterium or ¹⁵N, making it unsuitable for MS-based quantification due to indistinguishable molecular weight from endogenous metabolites .

Key Contrast :

- Sensitivity : Labeled analogs (e.g., Hydrochlorothiazide-D2,15N2) exhibit a +4 Da mass shift in MS, enabling discrimination from unlabeled HCTZ .

- Cost : Isotope-labeled versions are significantly more expensive due to complex synthesis.

Other Isotope-Labeled Pharmaceuticals

Hydrazine-15N2 Dihydrochloride

- Molecular Formula : ¹⁵N₂H₄·2HCl.

- Application : Used in nitrogen fixation studies and metabolic labeling, but unrelated to HCTZ in therapeutic function. Highlights the broader utility of ¹⁵N labeling in biochemical research .

Semicarbazide-13C,15N2 Hydrochloride

- Molecular Formula: ¹³CH₅¹⁵N₂NOH·HCl.

- Application : Stable isotope standard for detecting semicarbazide residues in food safety assays. Demonstrates cross-disciplinary use of ¹³C/¹⁵N labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.